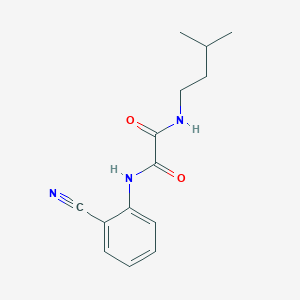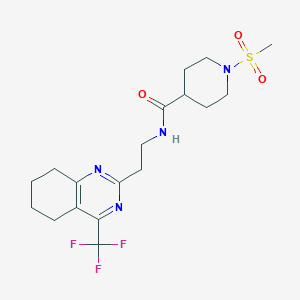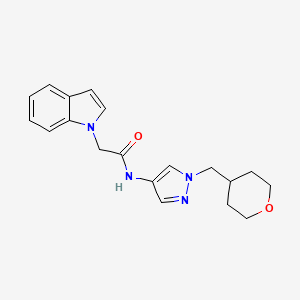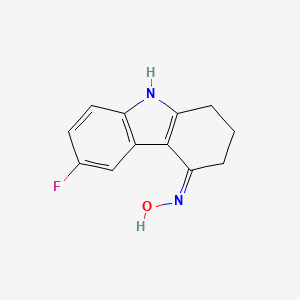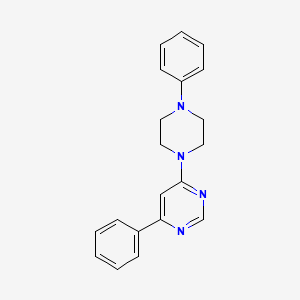
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and phenylpiperazine groups
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound acts as an inhibitor of AChE . It interacts with AChE, preventing it from breaking down ACh, thereby increasing the level of ACh . This compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the brain using the neurotransmitter ACh. The inhibition of AChE leads to an increase in ACh levels, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE by this compound results in an increase in ACh levels . This can enhance cognition functions, making this compound potentially useful in the treatment of AD .
Biochemical Analysis
Biochemical Properties
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions are significant as they play a role in the modulation of acetylcholine, a neurotransmitter that is crucial for learning and memory .
Cellular Effects
The effects of this compound on cells have been studied, particularly in relation to neuroprotection and anti-inflammatory properties . It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . It has been found to exhibit inhibitory activity against AChE, indicating its potential role in the treatment of diseases like Alzheimer’s .
Temporal Effects in Laboratory Settings
It has been found to display moderate acetylcholinesterase inhibitory activities in vitro .
Metabolic Pathways
It is known to interact with enzymes such as AChE and BuChE, which play a role in the modulation of acetylcholine .
Transport and Distribution
Its interactions with enzymes such as AChE and BuChE suggest that it may be involved in neurotransmission processes .
Subcellular Localization
Its interactions with enzymes such as AChE and BuChE suggest that it may be localized in areas of the cell involved in neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The phenyl and phenylpiperazine groups are introduced through nucleophilic substitution reactions. For instance, the pyrimidine core can be reacted with phenyl halides and phenylpiperazine under basic conditions to achieve the desired substitutions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing acetylcholinesterase inhibitors, which are potential treatments for Alzheimer’s disease.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with acetylcholinesterase inhibitory activity.
4-Phenyl-6-trifluoromethyl-2-amino-pyrimidine: A compound with potential fungicidal activity.
Uniqueness
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its dual phenyl and phenylpiperazine substitutions, which enhance its binding affinity and specificity for certain biological targets. This makes it a valuable scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
4-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-15-20(22-16-21-19)24-13-11-23(12-14-24)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLFVBRKXZVHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2768072.png)
![2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B2768073.png)
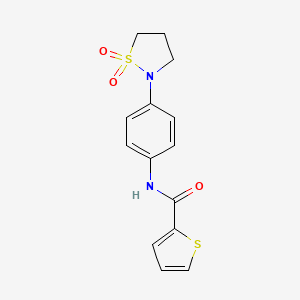
![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)
![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2768080.png)
![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)
